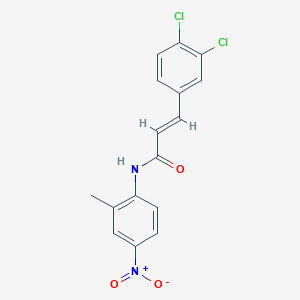![molecular formula C18H21NO4 B5488964 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5488964.png)
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one, also known as PNU-74654, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of pyranones and has a molecular formula of C21H25NO4.
Wirkmechanismus
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage and cell death in cancer cells. Additionally, 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has been found to protect neurons from damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in lab experiments is its selectivity for PARP inhibition. This allows for the specific targeting of cancer cells and reduces the risk of off-target effects. Additionally, 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has been shown to have low toxicity in animal models. However, one limitation of using 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in lab experiments is its limited solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one. One direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in different scientific research applications. Furthermore, more research is needed to explore the potential of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in treating neurodegenerative diseases. Finally, the use of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one in combination with other drugs or therapies should be explored to enhance its effectiveness in treating cancer and other diseases.
Conclusion:
In conclusion, 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one is a synthetic compound that has shown potential in various scientific research applications. Its selectivity for PARP inhibition makes it a promising candidate for the treatment of cancer and other diseases. Further research is needed to explore its potential in treating neurodegenerative diseases and to optimize its use in lab experiments.
Synthesemethoden
The synthesis of 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one involves the reaction of 2-benzyl-4-morpholinylmethyl chloride with 5-methoxy-2-hydroxybenzaldehyde in the presence of potassium carbonate. The resulting product is then treated with acetic anhydride to yield 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one. The synthesis method has been optimized to obtain high yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has shown potential in various scientific research applications. It has been studied for its antitumor activity and has been found to inhibit the growth of cancer cells. 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has also been studied for its anti-inflammatory activity and has been found to reduce inflammation in animal models. Additionally, 2-[(2-benzyl-4-morpholinyl)methyl]-5-methoxy-4H-pyran-4-one has been studied for its neuroprotective activity and has been found to protect neurons from damage in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[(2-benzylmorpholin-4-yl)methyl]-5-methoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-18-13-23-16(10-17(18)20)12-19-7-8-22-15(11-19)9-14-5-3-2-4-6-14/h2-6,10,13,15H,7-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANXOKUJNXPJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CN2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-{1-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5488892.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5488895.png)
![5-bromo-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]nicotinohydrazide](/img/structure/B5488896.png)
![6-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5488905.png)

![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5488925.png)
![1-(2-methoxy-2-methylpropanoyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5488937.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5488940.png)
![[3-(2,4-difluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5488943.png)
![N-(2-chlorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5488950.png)
![N-(3-ethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5488967.png)

![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3-pyrrolidinyl)benzoyl]piperidine hydrochloride](/img/structure/B5488982.png)